Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)-
Overview
Description
Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- is an organic compound with the molecular formula C9H8ClF3O2S. This compound is characterized by the presence of a benzene ring substituted with a chloromethylsulfonyl group and a trifluoromethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the chloromethylation of benzene derivatives followed by sulfonylation. The reaction conditions often include the use of catalysts such as aluminum chloride or iron to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the benzene ring undergoes substitution with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used in the presence of catalysts like aluminum chloride or iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different functionalized compounds .
Scientific Research Applications
Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-[(chloromethyl)sulfonyl]-4-methyl-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Benzene, 1-[(chloromethyl)sulfonyl]-4-chloro-: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in reactions requiring strong electrophiles and in applications where stability under harsh conditions is necessary .
Properties
IUPAC Name |
1-(chloromethylsulfonyl)-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-5-15(13,14)7-3-1-6(2-4-7)8(10,11)12/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHQTHPRLQLREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459514 | |
Record name | Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89520-72-9 | |
Record name | Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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